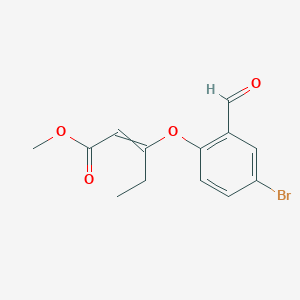
Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate is an organic compound with a complex structure that includes a bromine atom, a formyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate typically involves the reaction of 4-bromo-2-formylphenol with methyl 3-pentenoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be replaced by a hydrogen atom through reduction reactions using reagents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 3-(4-bromo-2-carboxyphenoxy)pent-2-enoate.
Reduction: Formation of Methyl 3-(2-formylphenoxy)pent-2-enoate.
Substitution: Formation of Methyl 3-(4-iodo-2-formylphenoxy)pent-2-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-chloro-2-formylphenoxy)pent-2-enoate
- Methyl 3-(4-iodo-2-formylphenoxy)pent-2-enoate
- Methyl 3-(4-methyl-2-formylphenoxy)pent-2-enoate
Uniqueness
Methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
740816-16-4 |
|---|---|
Molekularformel |
C13H13BrO4 |
Molekulargewicht |
313.14 g/mol |
IUPAC-Name |
methyl 3-(4-bromo-2-formylphenoxy)pent-2-enoate |
InChI |
InChI=1S/C13H13BrO4/c1-3-11(7-13(16)17-2)18-12-5-4-10(14)6-9(12)8-15/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WMBMIWNPZGZZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC(=O)OC)OC1=C(C=C(C=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12517348.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)
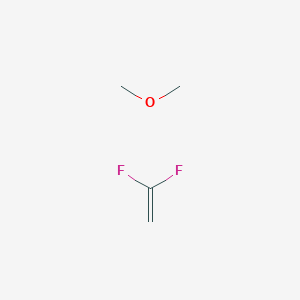
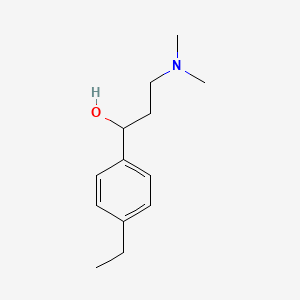
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
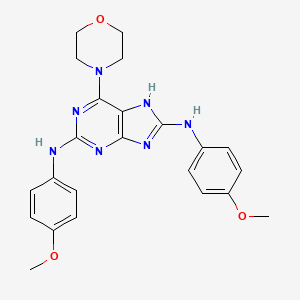

![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
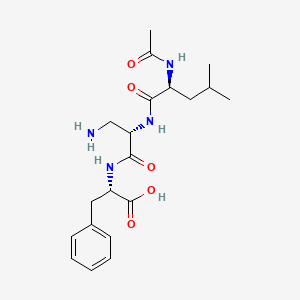
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)


